1,3-dimethyl-6-((p-tolylamino)methyl)pyrimidine-2,4(1H,3H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Typically, the description of a compound includes its IUPAC name, common names, and structural formula.
Synthesis Analysis
This would involve a detailed step-by-step process of how the compound is synthesized from its constituent elements or compounds.Molecular Structure Analysis
This involves the study of the arrangement of atoms within the molecule, its geometry, and its electronic structure.Chemical Reactions Analysis
This would involve studying the reactions the compound undergoes, its reactivity, and the conditions under which it reacts.Physical And Chemical Properties Analysis
This involves studying the compound’s physical properties such as melting point, boiling point, solubility, etc., and chemical properties like its acidity or basicity, reactivity, etc.Scientific Research Applications
Molecular Design and Photophysical Properties
The design and synthesis of pyrimidine derivatives, like 1,3-dimethyl-6-((p-tolylamino)methyl)pyrimidine-2,4(1H,3H)-dione, are crucial in exploring their photophysical properties and applications. These compounds, due to their donor-π-acceptor (D–π–A) structures, exhibit solid-state fluorescence emission and positive solvatochromism. The photophysical properties can be effectively tuned through molecular design, making these derivatives suitable for applications such as colorimetric pH sensors and logic gates. This versatility underscores the potential of pyrimidine derivatives in developing novel optical materials and devices (Yan et al., 2017).
Synthetic Pathways and Chemical Transformations
The exploration of synthetic routes for the formation of pyrimidine and related derivatives is a significant area of chemical research. Studies have demonstrated various methodologies for creating complex pyrimidine structures, which are essential for the development of new pharmaceuticals and materials. These include regioselective aminations, transformations leading to fused pyrimidines, and the construction of bis-uracil derivatives. Such synthetic advancements enable the creation of novel compounds with potential applications in drug discovery and material science (Gulevskaya et al., 1994).
Optical and Nonlinear Optical Properties
Recent studies have shed light on the optical and nonlinear optical (NLO) properties of pyrimidine-based derivatives, positioning them as promising candidates for NLO device fabrication. The research encompasses the synthesis, characterization, and theoretical analysis of novel bis-uracil derivatives, highlighting their potential in optical applications. Such compounds exhibit significant third-order NLO properties, suggesting their utility in the development of NLO devices (Mohan et al., 2020).
Environmental and Green Chemistry Applications
The synthesis of pyrimidine derivatives aligns with the principles of green chemistry, emphasizing the importance of environmentally benign processes. The use of "green surfactants" derived from natural sources in the nucleophilic addition reactions represents a chemoselective and eco-friendly approach to synthesizing bisuracil derivatives. This method not only yields products in moderate to good efficiencies but also highlights the potential for sustainable and recyclable chemical processes (Das et al., 2013).
Safety And Hazards
This involves studying the compound’s toxicity, environmental impact, handling precautions, etc.
Future Directions
This would involve potential applications of the compound, areas of future research, etc.
properties
IUPAC Name |
1,3-dimethyl-6-[(4-methylanilino)methyl]pyrimidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O2/c1-10-4-6-11(7-5-10)15-9-12-8-13(18)17(3)14(19)16(12)2/h4-8,15H,9H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AIUCKKPWIRIHRW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NCC2=CC(=O)N(C(=O)N2C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,3-dimethyl-6-((p-tolylamino)methyl)pyrimidine-2,4(1H,3H)-dione |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.